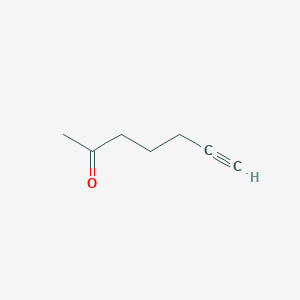

6-Heptyn-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 6-heptyn-2-one often involves multi-component reactions, demonstrating the versatility and efficiency of such methods in constructing complex molecules. For instance, the diversity-oriented, catalyst-free synthesis of pseudopeptides containing rhodanine scaffolds via a one-pot sequential six-component reaction in water under ultrasound irradiation showcases an environmentally friendly and expeditious procedure for synthesizing structurally interesting compounds (Shaabani & Hooshmand, 2018). Such methods may be adaptable for synthesizing this compound, utilizing its structural analogs as intermediates or targets in similar multi-component reactions.

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound, such as stereomers of hept-6-ene-2,5-diol, reveals the importance of chiral intermediates in synthetic chemistry. These intermediates can lead to various bioactive compounds, demonstrating the crucial role of stereochemistry in the functionality of organic molecules (Chatterjee et al., 2014).

Chemical Reactions and Properties

The reactivity of compounds structurally related to this compound with reagents like OH and NO3 radicals, and O3, provides insights into their potential atmospheric impact and degradation pathways. The kinetics and products of such reactions are essential for understanding the environmental behavior of organic compounds (Smith et al., 1996).

Physical Properties Analysis

Analyzing the physical properties of similar compounds provides insights into their behavior and applications. For instance, the conformation and crystal structure of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside reveal specific structural features that could influence the physical properties of this compound, such as solubility, melting point, and stability (Krajewski et al., 1994).

Chemical Properties Analysis

The cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones catalyzed by Au(I) complexes demonstrates the potential for creating complex cyclic structures from linear precursors. This reaction pathway may be relevant for synthesizing this compound derivatives or exploring its reactivity under gold-catalyzed conditions (Lee et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. HIV-1 Inhibition

6-Heptyn-2-one derivatives have shown promise in inhibiting HIV-1. The compound 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a novel 6-substituted acyclouridine derivative, is particularly notable for its potent and selective inhibition of HIV-1 replication in various cell cultures. This derivative does not interact with HIV-1 reverse transcriptase in the same way as dideoxynucleoside 5'-triphosphates, such as azidothymidine, suggesting a unique mechanism of action that warrants further study (Baba et al., 1989).

2. Atmospheric Chemistry

In the field of atmospheric chemistry, compounds like 6-methyl-5-hepten-2-one, an atmospheric reaction product of linalool, have been studied. Their reactions with OH radicals, NO3 radicals, and O3 provide insights into atmospheric processes. Such studies are crucial for understanding the chemical dynamics of the atmosphere and the impact of various compounds on air quality and climate (Smith et al., 1996).

3. Molecular Calculations in Drug Design

Molecular calculations on the conformations of HEPT derivatives have aided in understanding their interactions with HIV-1 reverse transcriptase. Such studies are vital in drug design, allowing for the optimization of molecular structures to enhance therapeutic efficacy (Lawtrakul et al., 1999).

4. Catalysis

Studies in catalysis have explored the hydrogenation of 6-methyl-5-hepten-2-one over nano-nickel catalysts. Surface organometallic chemistry modification techniques have been applied to tune the selectivity of these catalysts, demonstrating the potential of 6-methyl-5-hepten-2-one derivatives in synthetic applications (Zienkiewicz-Machnik et al., 2017).

5. Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of HEPT derivatives have been conducted to understand their anti-HIV-1 properties better. These studies involve molecular docking and predictive 3D-QSAR models, contributing significantly to the design of new NNRTIs (He Yan, 2005).

6. Electroreductive Cyclization

The electroreductive cyclization of compounds like hept-6-en-2-one has been examined using computational methods. Such studies shed light on the regio- and stereoselectivities of these reactions, contributing to the field of organic synthesis and offering insights into the mechanisms of electrochemical reactions (Kise, 2004).

7. Antimicrobial Potency

Research on 6-azabicyclo[3.2.0]hept-2-ene derivatives highlights their potential as anti-bacterial agents and β-lactamase inhibitors. This application is critical in addressing the growing issue of antibiotic resistance (Singh & Cooper, 1994).

8. Fruit Metabolism Analysis

The compound 6-methyl-5-hepten-2-one has been studied for its role in fruit metabolism. It serves as an important flavor component derived from carotenoid, and its analysis in fruits like tomatoes helps in understanding consumer preferences and fruit quality (Zhou et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

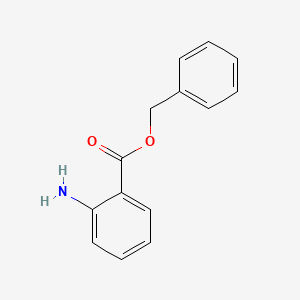

IUPAC Name |

hept-6-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDAEDXXFPPLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336933 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928-39-2 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?

A1: When the lithium salt of the tosylhydrazone of this compound is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)